molecular formula C6H6N2OS B1586464 3,5-Dimethyl-4-isoxazolyl isothiocyanate CAS No. 321309-27-7

3,5-Dimethyl-4-isoxazolyl isothiocyanate

Cat. No. B1586464
M. Wt: 154.19 g/mol
InChI Key: VEJISXGKUSXQBS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-isoxazolyl isothiocyanate is a chemical compound with the molecular formula C6H6N2OS . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-isoxazolyl isothiocyanate consists of an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This ring is substituted at the 3 and 5 positions with methyl groups and at the 4 position with an isothiocyanate group .


Physical And Chemical Properties Analysis

3,5-Dimethyl-4-isoxazolyl isothiocyanate is a clear liquid with a predicted boiling point of 285.7±40.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its molecular weight is 154.19 g/mol .

Scientific Research Applications

Tautomerism and Basicity Studies

Research into the tautomerism of heteroaromatic compounds with five-membered rings, such as isoxazoles, reveals insights into their structural behavior in different solvents. Studies by Boulton and Katritzky (1961) on 5-hydroxyisoxazoles and isoxazol-5-ones demonstrate the impact of solvent polarity on the tautomeric forms of these compounds, which can be essential for understanding their chemical reactivity and applications in synthesis (Boulton & Katritzky, 1961).

Water-promoted Synthesis

In the context of green chemistry, Zhang et al. (2011) developed a water-promoted synthesis method for constructing 2-aminobenzothiazoles and 2-aminobenzoxazoles using isothiocyanates. This approach highlights the environmental benefits and efficiency of using water as a solvent for synthesizing structurally and pharmaceutically significant compounds (Zhang, Jia, Wang, & Fan, 2011).

Spectroscopic Analysis

The spectroscopic analysis of isoxazole derivatives, including structural and electronic properties, has been thoroughly investigated. For instance, the work by Kavitha and Velraj (2016) on 3,5-dimethylisoxazole and its chloromethyl derivative employs density functional theory (DFT) to elucidate vibrational modes, electronic properties, and potential applications in materials science (Kavitha & Velraj, 2016).

Insecticidal Activity

The chemoselective synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their subsequent evaluation for insecticidal activity represent a practical application of isoxazole derivatives in agricultural chemistry. This work by Yu et al. (2009) underscores the potential of these compounds as insecticides, contributing to the development of new pest control agents (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).

Safety And Hazards

This compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-isothiocyanato-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-4-6(7-3-10)5(2)9-8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJISXGKUSXQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379847
Record name 3,5-DIMETHYL-4-ISOXAZOLYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-isoxazolyl isothiocyanate

CAS RN

321309-27-7
Record name 3,5-DIMETHYL-4-ISOXAZOLYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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